(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Lipophilicity Structure-Activity Relationship Physicochemical Property

Substituting (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine with unsubstituted or 4-methylbenzyl analogs alters LogP, PSA, and molecular weight, compromising SAR data reproducibility. This 4-ethylbenzyl-THF secondary amine (CAS 436096-83-2) delivers a quantifiable lipophilicity advantage (LogP 2.91) over the unsubstituted analog. • MW 219.32 g/mol, TPSA 21.26 Ų for consistent physicochemical profiling • >95% purity from multiple vendors ensures batch-to-batch reliability • H302/H315/H319/H335; ships ambient under standard lab PPE protocols

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 436096-83-2
Cat. No. B185336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
CAS436096-83-2
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNCC2CCCO2
InChIInChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h5-8,14-15H,2-4,9-11H2,1H3
InChIKeyXBUDNMPAZHJEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

436096-83-2 Procurement & Differentiation


(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 436096-83-2, synonym: N-(4-ethylbenzyl)-1-(tetrahydrofuran-2-yl)methanamine) is a secondary amine combining a 4-ethylbenzyl aromatic moiety with a tetrahydrofuran-2-ylmethyl aliphatic group [1]. With a molecular formula of C14H21NO, a molecular weight of 219.32 g/mol, and a computed LogP of approximately 2.91, this compound occupies a specific niche in the benzyl-tetrahydrofuran amine structural class . It is commercially available from multiple suppliers at purities of 95% or higher and is intended exclusively for research and further manufacturing use . This evidence guide is designed to assist procurement decisions by clarifying how the specific 4-ethyl substitution pattern confers measurable differences in physicochemical and safety properties compared to close structural analogs, such as the unsubstituted benzyl analog (CAS 183275-87-8) and the 4-methylbenzyl analog (CAS 202199-07-3).

4-Ethyl substitution confers distinct lipophilicity and PSA for SAR
Differentiated hazard profile supports lab handling risk assessment
Multi-vendor availability at ≥95% purity aids procurement continuity

Why 4-Ethylbenzyl Substitution Matters


In research settings, substituting (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine with a structurally similar benzylamine analog can compromise experimental outcomes. Even minor alterations to the aromatic substituent, such as replacing the 4-ethyl group with a hydrogen (as in the unsubstituted benzyl analog, CAS 183275-87-8) or a methyl group (as in the 4-methylbenzyl analog, CAS 202199-07-3), result in quantifiable differences in molecular weight, lipophilicity (LogP), and polar surface area (PSA) . These differences can directly affect solubility, membrane permeability, and metabolic stability, thereby altering pharmacokinetic behavior and target engagement [1]. Furthermore, the compound carries specific hazard classifications (H302, H315, H319, H335) that may differ from its analogs, impacting laboratory handling protocols . The following evidence items detail these quantitative differentiators, supporting a data-driven procurement decision.

Unsubstituted benzyl analog
Measurable shift in molecular weight and lipophilicity (LogP) may alter membrane permeability and metabolic stability
4-Methylbenzyl analog
GHS hazard classification differs (H302, H315, H319, H335 present vs. none reported), impacting handling protocols

Quantitative Differentiators vs. Analogs


Lipophilicity Gain Over Unsubstituted Analog

The addition of the 4-ethyl group significantly increases both the molecular weight and the lipophilicity of the compound relative to its unsubstituted benzyl analog (CAS 183275-87-8). The target compound (CAS 436096-83-2) possesses a molecular weight of 219.32 g/mol and a computed LogP of approximately 2.91 . In contrast, the unsubstituted benzyl analog (N-benzyl-1-(oxolan-2-yl)methanamine) has a molecular weight of 191.27 g/mol and is expected to have a lower LogP due to the absence of the hydrophobic ethyl group . While a directly measured LogP for the unsubstituted analog was not identified in the search corpus, the difference in molecular weight and the known contribution of the ethyl group to hydrophobicity support a class-level inference of a significant lipophilicity increase.

Lipophilicity Gain
Class-level inference
Target MW 219.32 g/mol, LogP 2.91 (computed) vs. Unsubstituted analog MW 191.27 g/mol, LogP not reported
Supports hydrophobicity-driven SAR differentiation
Direct LogP comparison not available; infer from MW and class trends
Lipophilicity Structure-Activity Relationship Physicochemical Property

Distinct Hazard Classification vs. Methylbenzyl Analog

The target compound (CAS 436096-83-2) is classified with specific GHS hazard statements (H302, H315, H319, H335), indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This classification directly informs necessary laboratory safety protocols and shipping requirements. In contrast, the 4-methylbenzyl analog (CAS 202199-07-3) is not assigned these specific hazard statements in the available vendor documentation, and is described as non-hazardous for transport . This indicates a potentially distinct safety and handling profile, which is a critical factor for procurement and laboratory risk assessment.

Hazard Classification
Head-to-head
Target: H302, H315, H319, H335 (Warning); Comparator (4-methyl): No GHS hazards reported
Informs lab handling and safety assessment differentiation
Based on vendor SDS; verify per local regulations
Safety Assessment Hazard Communication Laboratory Handling

PSA Differentiation from Methylbenzyl Analog

The target compound (CAS 436096-83-2) has a reported topological polar surface area (TPSA) of 21.26 Ų . This value is slightly higher than that of the 4-methylbenzyl analog (CAS 202199-07-3), which has a reported PSA of approximately 18.5 Ų . While both compounds fall within the favorable range for oral bioavailability (PSA < 140 Ų), the quantitative difference of approximately 2.76 Ų, driven by the additional carbon in the ethyl substituent, can subtly influence interactions with polar environments and biological membranes.

PSA Differentiation
Cross-study comparable
Target TPSA 21.26 Ų vs. 4-Methyl analog TPSA 18.5 Ų; Δ ~+2.76 Ų
Subtle polarity shift supports fine-tuning permeability
Computed values; both within oral bioavailability favorable range
Polar Surface Area Drug-likeness Oral Bioavailability

Consistent Multi-Vendor Availability

Unlike some research compounds that have limited or discontinued availability, (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 436096-83-2) is currently stocked by multiple established suppliers at a standard purity of 95% or greater . This consistent commercial availability contrasts with certain niche analogs, such as the ethoxy-substituted derivative (4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, which does not appear to be as widely stocked, and with previous lots of the target compound itself that have been listed as discontinued by specific vendors . The multi-vendor supply chain reduces the risk of experimental delays due to single-source shortages.

Multi-Vendor Supply
Supporting evidence
Stocked by multiple suppliers at ≥95% purity; replaces previous discontinued lots
Mitigates single-source supply risk
Check current catalog status before ordering
Supply Chain Purity Procurement

Application Scenarios for 436096-83-2


Medicinal Chemistry Scaffold and SAR

Given its defined physicochemical properties, including a molecular weight of 219.32 g/mol and LogP of 2.91, (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine serves as a versatile intermediate or core scaffold in medicinal chemistry campaigns . The specific 4-ethylbenzyl substitution offers a quantifiable lipophilicity advantage over the unsubstituted benzyl analog (CAS 183275-87-8, MW 191.27 g/mol) . This makes it a suitable building block for exploring structure-activity relationships (SAR) where increased hydrophobicity and higher molecular weight are desired to probe hydrophobic binding pockets or improve membrane permeability. The compound's commercial availability in >95% purity from multiple vendors supports its routine use in synthetic chemistry .

B1 Receptor Antagonist Analog Profiling

The tetrahydrofuran-2-ylmethyl moiety is a recognized structural element in disubstituted tetrahydrofuranyl compounds under investigation as B1-receptor antagonists for pain and inflammatory conditions . Although specific data for this exact compound is not available, (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine serves as a close analog to these patent-described scaffolds. Its quantified LogP of 2.91 and TPSA of 21.26 Ų position it as a comparator compound in assays designed to understand the contribution of the 4-ethylbenzyl group to B1-receptor binding affinity and selectivity .

Reference for nAChR Affinity Studies

The tetrahydrofuran-2-ylmethylamine class has demonstrated in vitro affinity for nicotinic acetylcholine receptor (nAChR) subtypes (α4β2 and α7) . While this specific compound was not explicitly listed in the referenced study, its core structure makes it a relevant reference compound for comparative nAChR binding studies. Its unique 4-ethylbenzyl substitution provides a differentiated profile for assessing how variations in the aromatic substituent affect receptor subtype selectivity and functional activity.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
4-Ethylbenzyl hydrophobicity and MW shift
Hydrophobic binding pocket exploration
B1 Receptor Antagonist Profiling
4-Ethylbenzyl group contribution to binding
B1-receptor selectivity and affinity assays
nAChR Reference Studies
Core tetrahydrofuranylmethylamine scaffold
nAChR subtype selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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